5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide
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Overview
Description
5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a methylamino group, and an indazole ring, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoroaniline with a suitable indazole precursor under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide include:
- 5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-1-benzofuran-7-carboxamide
- 5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-1H-pyrazole-7-carboxamide .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and the indazole ring structure. This combination imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C16H15FN4O |
---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
5-fluoro-2-[4-(methylaminomethyl)phenyl]indazole-7-carboxamide |
InChI |
InChI=1S/C16H15FN4O/c1-19-8-10-2-4-13(5-3-10)21-9-11-6-12(17)7-14(16(18)22)15(11)20-21/h2-7,9,19H,8H2,1H3,(H2,18,22) |
InChI Key |
JASANHHOUGCVEF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2C=C3C=C(C=C(C3=N2)C(=O)N)F |
Origin of Product |
United States |
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